molecular formula C16H21N3OS B5882661 5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone

5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone

Cat. No. B5882661
M. Wt: 303.4 g/mol
InChI Key: DFYSLZWVNQSNDI-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone, also known as DTNB, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a thiol-reactive agent that is commonly used in biochemical assays to measure the concentration of thiol-containing compounds in biological samples. DTNB has also been studied for its potential applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone is based on its ability to react with thiol-containing compounds. This compound reacts with thiols to form a yellow-colored complex that can be quantified using spectrophotometric methods. The reaction between this compound and thiols is rapid and irreversible, making this compound a useful tool for the measurement of thiol-containing compounds in biological samples.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Research has shown that this compound has antitumor properties and may be effective in the treatment of certain types of cancer. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone has a number of advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and is readily available. Additionally, this compound is a highly specific reagent that reacts only with thiol-containing compounds, making it a useful tool for the measurement of thiol-containing compounds in biological samples.
One limitation of this compound is that it is not suitable for the measurement of free thiols in biological samples. This compound reacts with both free and bound thiols, making it difficult to distinguish between the two. Additionally, this compound has a relatively low molar extinction coefficient, which can limit its sensitivity in certain assays.

Future Directions

There are a number of potential future directions for research on 5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone. One area of potential research is the development of more sensitive assays for the measurement of thiol-containing compounds in biological samples. Additionally, research could be conducted to further explore the potential applications of this compound in the treatment of various diseases.
Another area of potential research is the development of new derivatives of this compound with improved properties. For example, research could be conducted to develop derivatives of this compound with higher molar extinction coefficients, which would improve the sensitivity of assays that use this compound as a reagent.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a thiol-reactive agent that is commonly used in biochemical assays to measure the concentration of thiol-containing compounds in biological samples. This compound has also been studied for its potential applications in the treatment of various diseases, including cancer and inflammatory diseases. While this compound has a number of advantages for use in laboratory experiments, there are also limitations to its use that should be considered. Overall, this compound is a valuable tool for scientific research and has the potential to be used in a variety of applications in the future.

Synthesis Methods

5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone can be synthesized through a multi-step process that involves the reaction of 4-(diethylamino)benzaldehyde with thiosemicarbazide to form this compound. The synthesis of this compound is a relatively simple process that can be carried out in a laboratory setting.

Scientific Research Applications

5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone has been extensively studied for its applications in scientific research. One of the most common uses of this compound is in the measurement of thiol-containing compounds in biological samples. This compound reacts with thiol groups to form a yellow-colored complex that can be quantified using spectrophotometric methods.
This compound has also been studied for its potential applications in the treatment of various diseases. Research has shown that this compound has antitumor properties and may be effective in the treatment of certain types of cancer. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-5-19(6-2)13-9-7-12(8-10-13)11-14-15(20)18(4)16(21)17(14)3/h7-11H,5-6H2,1-4H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYSLZWVNQSNDI-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.